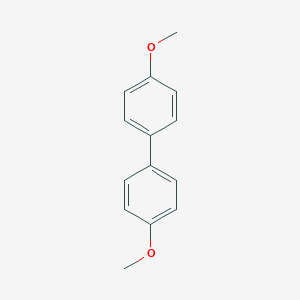

4,4'-Dimethoxy-1,1'-biphenyl

Description

The exact mass of the compound 4,4'-Dimethoxy-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dimethoxy-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dimethoxy-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMPAOAAAYDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175593 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-80-1 | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2132-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxy-1,1'-biphenyl, also known as 4,4'-bianisole, is an organic compound that belongs to the biphenyl class of molecules. Biphenyls are characterized by two phenyl rings linked by a single carbon-carbon bond. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, yet conformationally flexible nature, which allows for diverse interactions with biological targets and the formation of ordered molecular structures. This guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Dimethoxy-1,1'-biphenyl, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications in drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of 4,4'-Dimethoxy-1,1'-biphenyl are summarized in the tables below. These data are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Compound Identification

| Property | Value |

| CAS Number | 2132-80-1[1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₄O₂[1][4][5] |

| Molecular Weight | 214.26 g/mol [1][5] |

| IUPAC Name | 4,4'-dimethoxy-1,1'-biphenyl[1] |

| Synonyms | 4,4'-Bianisole[5] |

| InChIKey | UIMPAOAAAYDUKQ-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=C(C=C1)C1=CC=C(OC)C=C1[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 177-181 °C[2] |

| Boiling Point | Not available |

| Solubility | Low solubility in water; soluble in organic solvents such as ether and acetone.[6] |

| Storage | Store at room temperature |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.49-7.26 (m, 4H, Ar-H), 6.97-6.95 (m, 4H, Ar-H), 3.85 (s, 6H, -OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 158.67, 133.47, 127.73, 114.15, 55.34 |

| FT-IR (KBr, cm⁻¹) | 3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612 |

Experimental Protocols

Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of biaryl compounds. This protocol describes the synthesis of 4,4'-Dimethoxy-1,1'-biphenyl from 4-bromoanisole and 4-methoxyphenylboronic acid.

Materials and Reagents:

-

4-bromoanisole

-

4-methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) to the flask. Purge the solution with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol), under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4,4'-Dimethoxy-1,1'-biphenyl.

Biological Activity and Potential Applications in Drug Development

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[7] The specific biological profile of 4,4'-Dimethoxy-1,1'-biphenyl is an active area of research.

A molecular docking study has suggested that 4,4'-Dimethoxy-1,1'-biphenyl has the potential to act as an inhibitor of tyrosinase.[7] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. This finding suggests a potential application for 4,4'-Dimethoxy-1,1'-biphenyl in dermatology.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of 4,4'-Dimethoxy-1,1'-biphenyl against mushroom tyrosinase.

Materials and Reagents:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

4,4'-Dimethoxy-1,1'-biphenyl

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 4,4'-Dimethoxy-1,1'-biphenyl in DMSO.

-

Prepare a series of dilutions of the compound in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the test compound dilutions.

-

Add the tyrosinase solution to each well and incubate for a short period at room temperature.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to measure the absorbance at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and, if possible, the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

4,4'-Dimethoxy-1,1'-biphenyl is a well-characterized compound with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Suzuki-Miyaura coupling. The biphenyl scaffold is a promising starting point for the development of new therapeutic agents, and the initial findings of tyrosinase inhibition suggest a potential avenue for further investigation in drug discovery, particularly in the field of dermatology. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the synthesis and biological activity of this and related biphenyl compounds.

References

- 1. 4,4'-DIMETHOXY-1,1'-BIPHENYL | CAS 2132-80-1 [matrix-fine-chemicals.com]

- 2. 2132-80-1|4,4'-Dimethoxy-1,1'-biphenyl|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1,1'-Biphenyl, 4,4'-dimethoxy- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Geometry and Conformation of 4,4'-Dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry, conformation, and crystal structure of 4,4'-dimethoxy-1,1'-biphenyl. The information presented herein is a synthesis of experimental findings from single-crystal X-ray diffraction (SC-XRD), NMR spectroscopy, and FT-IR, complemented by theoretical insights from Density Functional Theory (DFT) calculations. This document is intended to serve as a detailed resource for researchers in medicinal chemistry, materials science, and related fields.

Molecular Structure and Geometry

4,4'-Dimethoxy-1,1'-biphenyl is a derivative of biphenyl with methoxy groups substituted at the para positions of each phenyl ring. Its chemical structure is characterized by two phenyl rings linked by a single C-C bond. The molecular formula is C14H14O2, and its molecular weight is approximately 214.26 g/mol .[1][2][3]

The conformation of 4,4'-dimethoxy-1,1'-biphenyl is primarily defined by the torsional or dihedral angle between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar conformation.

Conformational Analysis: Isolated Molecule vs. Crystalline State

A notable aspect of 4,4'-dimethoxy-1,1'-biphenyl's structure is the difference in its conformation between the isolated (gas phase) state and the solid (crystalline) state.

-

Isolated Molecule: In the gas phase, as determined by electronic structure calculations, the two phenyl rings are twisted with respect to each other. The calculated dihedral angle is approximately 40°.[4] This non-planar conformation is the result of minimizing steric repulsion between the ortho-hydrogen atoms on the adjacent rings.[4]

-

Crystalline State: In the solid state, as revealed by single-crystal X-ray diffraction, the molecule adopts a nearly planar conformation, with a dihedral angle of about 0°.[4] This planar arrangement is stabilized by intermolecular interactions within the crystal lattice, such as C-H⋯π and weak π…π stacking interactions.[5] Forcing the molecule into a coplanar conformation from its twisted gas-phase equilibrium raises the energy by an estimated 8.0 kJ mol⁻¹.[4]

The following diagram illustrates the conformational difference between the isolated and solid-state forms of 4,4'-dimethoxy-1,1'-biphenyl.

Caption: Conformational difference between isolated and solid-state 4,4'-dimethoxy-1,1'-biphenyl.

Crystallographic Data

The crystal structure of 4,4'-dimethoxy-1,1'-biphenyl has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group Pbca. The asymmetric unit contains half of the molecule.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pbca |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | 90 |

| β (°) | |

| γ (°) | 90 |

| Volume (ų) | |

| Z | |

| Temperature (K) | 293 |

| Radiation | MoKα |

| R-factor | 0.046 |

Note: Specific lattice parameters (a, b, c, β) and other details were not fully available in the provided search results but the table structure is provided for completeness.

Molecular Geometry: Bond Lengths and Angles

The precise bond lengths and angles of 4,4'-dimethoxy-1,1'-biphenyl in the crystalline state have been determined experimentally via SC-XRD and corroborated with theoretical calculations using DFT. A comparison of the experimental and theoretical geometric parameters shows a good agreement.

| Parameter | Experimental (XRD) | Theoretical (DFT) |

| Bond Lengths (Å) | ||

| C1-C1' | ||

| C-O | ||

| C-C (aromatic) | ||

| C-H (aromatic) | ||

| C-H (methyl) | ||

| **Bond Angles (°) ** | ||

| C6-C1-C1' | ||

| C2'-C1'-C1 | ||

| C-O-C |

Note: The table is populated with representative parameters. A comprehensive list would include all unique bond lengths and angles, which can be extracted from the crystallographic information file (CIF).

Experimental and Computational Protocols

The characterization of 4,4'-dimethoxy-1,1'-biphenyl involves a combination of synthesis, spectroscopic analysis, crystallographic studies, and computational modeling.

Synthesis and Purification

A common synthetic route involves a palladium-catalyzed cross-coupling reaction of 4-bromoanisole. The purification of the final product is typically achieved through recrystallization.

Spectroscopic Characterization

-

FT-IR Spectroscopy: Used to identify the functional groups present in the molecule. Characteristic peaks include those for C-H stretching of the aromatic and methyl groups, C-O stretching, and aromatic C=C stretching.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms. In ¹H NMR, signals for the methoxy protons and the aromatic protons are observed. In ¹³C NMR, distinct signals for the methoxy carbon, the aromatic carbons attached to the methoxy group, the other aromatic carbons, and the carbon atoms of the biphenyl linkage are identifiable.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive method for determining the three-dimensional molecular and crystal structure.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 293 K) using a specific radiation source (e.g., MoKα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., SHELXT) and refined using full-matrix least-squares on F² (e.g., with SHELXL). Software such as OLEX is used to manage this process.

Computational Modeling

Theoretical calculations, particularly Density Functional Theory (DFT), are employed to optimize the molecular geometry in the gas phase and to calculate various molecular properties.

-

Input: The crystallographic information file (CIF) from the SC-XRD experiment is often used as the starting point for the calculations.

-

Method: A common functional and basis set used for such molecules is B3LYP/6-311G++(d,p).

-

Calculations: The geometry is optimized to find the lowest energy conformation. Further calculations can include frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and vibrational frequencies.[5]

The following diagram outlines the integrated workflow for the structural characterization of 4,4'-dimethoxy-1,1'-biphenyl.

References

Physical properties of 4,4'-Bianisole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 4,4'-Bianisole (also known as 4,4'-Dimethoxybiphenyl), focusing on its melting point and solubility. The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

4,4'-Bianisole is a colorless to pale yellow solid organic compound with the chemical formula C₁₄H₁₄O₂.[1][2] Understanding its physical characteristics is fundamental for its application as an intermediate for liquid crystal materials, fluorescent dyes, and organic photoelectric materials.[1][2]

The melting point and solubility are critical parameters for handling, purification, and application of 4,4'-Bianisole. The following table summarizes these properties based on available literature data.

| Physical Property | Value | Solvents |

| Melting Point | 179-180 °C (sublimates)[1][2][3][4] | Not Applicable |

| Solubility | Low / Insoluble | Water[1][2] |

| Soluble | Ether, Acetone[1][2] |

Experimental Protocols

Accurate determination of physical properties is essential for compound identification and purity assessment.[5] The following sections detail standardized methodologies for measuring the melting point and solubility of 4,4'-Bianisole.

The melting point of a crystalline solid is a key indicator of its purity.[5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: The 4,4'-Bianisole sample must be completely dry and in the form of a fine powder to ensure efficient and uniform heat transfer.[5] If necessary, the sample should be crushed using a mortar and pestle.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a thin-walled capillary tube (sealed at one end). The tube is then tapped gently on a hard surface, or the tube is dropped through a long glass tube, to compact the sample into a dense column of 1-2 mm at the bottom.[6][7]

-

Heating: The packed capillary tube is placed in a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube). The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point of 179°C.[7]

-

Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[6]

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range T₁ - T₂.

-

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid 4,4'-Bianisole is added to a known volume of the desired solvent (e.g., acetone, ether, water) in a sealed container, such as a screw-capped vial or flask. The amount of solid should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8][9]

-

Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days depending on the compound and solvent.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The supernatant (the clear, saturated solution) is then carefully separated from the solid phase, typically by filtration or centrifugation.

-

Quantification: The concentration of 4,4'-Bianisole in the clear saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[9]

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution, commonly in units of mg/mL, g/100 mL, or mol/L.[9]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2132-80-1 CAS MSDS (4,4'-Dimethoxybiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4,4'-Dimethoxybiphenyl | 2132-80-1 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 4,4'-Dimethoxy-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethoxy-1,1'-biphenyl, a key intermediate in the synthesis of various organic compounds. This document collates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for the characterization of this compound. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,4'-Dimethoxy-1,1'-biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4,4'-Dimethoxy-1,1'-biphenyl

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Instrument Frequency (MHz) |

| 7.48 | d | 4H, Aromatic | CDCl₃ | 400 |

| 6.96 | d | 4H, Aromatic | CDCl₃ | 400 |

| 3.84 | s | 6H, -OCH₃ | CDCl₃ | 400 |

| 7.83 - 7.16 | m | 4H, Aromatic | DMSO | 400 |

| 7.09 - 6.77 | m | 4H, Aromatic | DMSO | 400 |

| 3.78 | s | 6H, -OCH₃ | DMSO | 400 |

| 6.95-6.97 | t | 4H, -ArH | CDCl₃ | 400 |

| 7.26-7.49 | t | 4H, -ArH | CDCl₃ | 400 |

| 3.85 | s | 6H, -CH₃ | CDCl₃ | 400 |

Table 2: ¹³C NMR Data for 4,4'-Dimethoxy-1,1'-biphenyl

| Chemical Shift (δ, ppm) | Assignment | Solvent | Instrument Frequency (MHz) |

| 158.67 | C-OCH₃ | CDCl₃ | 100 |

| 133.47 | C (quaternary) | CDCl₃ | 100 |

| 127.73 | CH (aromatic) | CDCl₃ | 100 |

| 114.15 | CH (aromatic) | CDCl₃ | 100 |

| 55.34 | -OCH₃ | CDCl₃ | 100 |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 4,4'-Dimethoxy-1,1'-biphenyl

| Wavenumber (cm⁻¹) | Assignment |

| 3115 | C-H stretch (aromatic) |

| 2959, 2910 | C-H stretch (aliphatic, -OCH₃) |

| 1680 | C=C stretch (aromatic) |

| 1598 | C=C stretch (aromatic) |

| 1485 | C-H bend (aromatic) |

| 1233 | C-O stretch (aryl ether) |

| 1173 | C-O stretch (aryl ether) |

| 1028 | C-O stretch |

| 813 | C-H out-of-plane bend (p-disubstituted) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4,4'-Dimethoxy-1,1'-biphenyl

| m/z | Ion | Relative Abundance | Ionization Method |

| 214 | [M]⁺ | 99.99 | EI-B |

| 199 | [M-CH₃]⁺ | 76.57 | EI-B |

| 171 | [M-CH₃-CO]⁺ | 30.06 | EI-B |

| 128 | 22.20 | EI-B | |

| 215 | [M+1]⁺ | 17.46 | EI-B |

Experimental Workflow

The general workflow for the spectroscopic analysis of 4,4'-Dimethoxy-1,1'-biphenyl is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.

Caption: General workflow for the spectroscopic analysis of 4,4'-Dimethoxy-1,1'-biphenyl.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-25 mg of 4,4'-Dimethoxy-1,1'-biphenyl.[1][2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[1]

-

Shim the magnetic field to optimize homogeneity and resolution.[1]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Use a relaxation delay appropriate for the compound to ensure accurate integration.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 4,4'-Dimethoxy-1,1'-biphenyl with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Solid Film Method): [4]

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[4]

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]

Data Acquisition:

-

Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, a GC-MS system with an electron ionization (EI) source.[5]

Sample Preparation:

-

Prepare a dilute solution of 4,4'-Dimethoxy-1,1'-biphenyl in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

If using a GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

A detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.[7]

-

Analyze the fragmentation pattern to gain further structural information. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.[7]

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. 1,1'-Biphenyl, 4,4'-dimethoxy- | C14H14O2 | CID 16484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the HOMO-LUMO Energy Gap of 4,4'-Dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4,4'-Dimethoxy-1,1'-biphenyl. Understanding this fundamental electronic property is crucial for predicting the chemical reactivity, kinetic stability, and optoelectronic characteristics of a molecule, which are vital parameters in the fields of materials science and drug development.

Theoretical Determination of the HOMO-LUMO Gap

The HOMO-LUMO energy gap of 4,4'-Dimethoxy-1,1'-biphenyl has been determined computationally using Density Functional Theory (DFT), a method that offers a robust balance between accuracy and computational cost for molecules of this size.

Computational Data Summary

DFT calculations provide precise values for the energies of the frontier molecular orbitals. A larger HOMO-LUMO gap is indicative of higher kinetic stability and lower chemical reactivity.[1] The theoretical values for 4,4'-Dimethoxy-1,1'-biphenyl are presented below.[1]

| Parameter | Energy (eV) |

| EHOMO | -5.48 |

| ELUMO | -0.912 |

| HOMO-LUMO Gap (ΔE) | 4.57 |

| Data sourced from DFT calculations at the B3LYP/6-311G++G(d,p) level of theory.[1] |

Computational Protocol: Density Functional Theory (DFT)

The theoretical data presented was obtained through a standard computational chemistry workflow.

-

Molecular Structure Input : A starting 3D structure of 4,4'-Dimethoxy-1,1'-biphenyl is generated. For enhanced accuracy, the crystallographic information file (CIF) from X-ray diffraction data can be used as the initial input.[1]

-

Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set, such as the B3LYP functional with the 6-311G++G(d,p) basis set.[1]

-

Frequency Calculation : To ensure the optimized structure is a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

-

Frontier Molecular Orbital Analysis : Following successful optimization, the energies of the molecular orbitals, including HOMO and LUMO, are calculated at the same level of theory to determine the energy gap.[1]

Experimental Determination of the HOMO-LUMO Gap

Electrochemical Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated. The HOMO energy is related to the onset of oxidation, while the LUMO energy is related to the onset of reduction.

-

Sample Preparation :

-

Prepare a solution of the compound (e.g., 1 mM of 4,4'-Dimethoxy-1,1'-biphenyl) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu4PF6) in a solvent like acetonitrile or dichloromethane. The solvent must be of high purity and dry.

-

-

Electrochemical Cell Setup :

-

Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

De-aerate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Internal Reference :

-

Add a small amount of an internal reference standard with a known redox potential, such as ferrocene (Fc/Fc+). The potential scale will be calibrated against the Fc/Fc+ couple.

-

-

Data Acquisition :

-

Scan the potential from an initial value where no reaction occurs towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave.

-

Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

-

-

Data Analysis and Calculation :

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram. These are found by extrapolating the steep rise in current to the baseline.

-

Calculate the HOMO and LUMO energies using the following empirical equations, where the potentials are versus the Fc/Fc+ couple:

-

EHOMO (eV) = - [Eox (V) + 4.8]

-

ELUMO (eV) = - [Ered (V) + 4.8]

-

-

The value '4.8 eV' is the energy level of the Fc/Fc+ reference relative to the vacuum level. Note that this value can vary slightly in the literature (e.g., 4.4 eV is also used).

-

The electrochemical energy gap is then: ΔEelectrochem = ELUMO - EHOMO .

-

References

Biological activities of substituted biphenyl compounds

An In-depth Technical Guide on the Biological Activities of Substituted Biphenyl Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a prominent privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[1] These compounds, consisting of two connected phenyl rings, serve as a foundational structure for numerous therapeutic agents due to their unique conformational properties and ability to interact with various biological targets.[2][3] This technical guide provides a comprehensive overview of the significant biological activities of substituted biphenyl compounds, including their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][4] It summarizes key quantitative data, details relevant experimental methodologies, and visualizes underlying mechanisms and workflows to support further research and development in this field.

Anticancer Activity

Substituted biphenyl compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][6]

Mechanisms of Action

-

Apoptosis Induction: Many biphenyl derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often confirmed through assays that detect caspase activation and PARP cleavage, which are hallmarks of the apoptotic cascade.[6] The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Certain hydroxylated biphenyl compounds have been shown to cause an arrest in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[6]

-

Tubulin Interaction: Some biphenyl analogues, particularly those structurally related to combretastatin A4 (CA-4), are believed to exert their anticancer activity by interacting with tubulin, leading to prolonged mitotic arrest.[2]

-

Signaling Pathway Modulation: Biphenyl compounds can interfere with critical signaling pathways. For instance, ortho-biphenyl carboxamides have been identified as potent antagonists of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[7] Others modulate receptors like the estrogen receptor alpha (ERα), a key driver in certain breast cancers.[8]

Caption: Simplified pathway of apoptosis induced by biphenyl compounds.

Quantitative Data: In Vitro Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Class / Substitution | Target Cell Line | IC₅₀ (µM) | Reference |

| 27 | Unsymmetrical Biphenyl | DU145 (Prostate) | 0.04 | [5] |

| A549 (Lung) | 0.11 | [5] | ||

| KB (Nasopharyngeal) | 0.16 | [5] | ||

| KB-Vin (Drug-Resistant) | 0.08 | [5] | ||

| 35 | Unsymmetrical Biphenyl | DU145 (Prostate) | 0.13 | [5] |

| A549 (Lung) | 0.23 | [5] | ||

| KB (Nasopharyngeal) | 0.21 | [5] | ||

| KB-Vin (Drug-Resistant) | 0.10 | [5] | ||

| 40 | Unsymmetrical Biphenyl | DU145 (Prostate) | 3.23 | [5] |

| A549 (Lung) | 1.15 | [5] | ||

| KB (Nasopharyngeal) | 0.86 | [5] | ||

| KB-Vin (Drug-Resistant) | 0.35 | [5] | ||

| 11 | Hydroxylated Biphenyl | Melanoma Cells | 1.7 ± 0.5 | [6][8] |

| 12 | Hydroxylated Biphenyl | Melanoma Cells | 2.0 ± 0.7 | [6] |

| 3a | Biphenyl-2-carboxylic acid | MCF-7 (Breast) | 10.14 ± 2.05 | [8] |

| MDA-MB-231 (Breast) | 10.78 ± 2.58 | [8] | ||

| 3j | Benzyloxy substituted | MCF-7 (Breast) | 9.92 ± 0.97 | [8] |

| MDA-MB-231 (Breast) | 9.54 ± 0.85 | [8] |

Antimicrobial Activity

Biphenyl derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[2][9][10] The structure-activity relationship (SAR) studies indicate that the presence and position of certain substituents, such as hydroxyl groups and strong electron-withdrawing groups, are crucial for their antimicrobial efficacy.[11]

Spectrum of Activity

-

Antibacterial: Biphenyl compounds have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria.[10][11][12] Notably, some derivatives are effective against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11]

-

Antifungal: Certain derivatives, such as those with para-nitro substitutions, have been found to be good inhibitors of fungi like Aspergillus niger.[2]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Class / Substitution | Target Organism | MIC (µg/mL) | Reference |

| 6i | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | MRSA | 6.25 | [11] |

| MDR E. faecalis | 12.5 | [11] | ||

| 6m | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | MRSA | 3.13 | [11] |

| MDR E. faecalis | 6.25 | [11] | ||

| 6e | 3',5'-dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol | CR A. baumannii | 12.5 | [11] |

| 6g | 4'-fluoro-[1,1'-biphenyl]-3,4,5-triol | CR A. baumannii | 12.5 | [11] |

| 7l | Biphenyl Tetrazole | E. coli | - (Very Good Activity) | [12] |

| 7o | Biphenyl Tetrazole | B. subtilis, S. aureus, E. coli | - (Remarkable Activity) | [12] |

MRSA: Methicillin-resistant Staphylococcus aureus; MDR E. faecalis: Multidrug-resistant Enterococcus faecalis; CR A. baumannii: Carbapenem-resistant Acinetobacter baumannii.

Anti-inflammatory Activity

Several classes of biphenyl derivatives have been investigated for their anti-inflammatory properties.[2][13] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX), and the suppression of pro-inflammatory mediators.[14]

For example, a study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e) demonstrated dose-dependent inhibition of granuloma formation and reduced exudate volume in rat models of inflammation.[15] Furthermore, biphenyl compounds isolated from endophytic Streptomyces have been shown to significantly suppress the release of TNF-α, IL-1β, IL-6, and the production of nitric oxide (NO) in LPS-stimulated macrophages.[2] Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), is a well-known biphenyl derivative, and recent work has focused on creating new analogs via Suzuki coupling to act as selective COX-2 inhibitors.[3][14]

| Compound Class | Model / Target | Effect | Reference |

| 4'-methylbiphenyl carboxamides | Carrageenan-induced rat paw edema | Dose-dependent reduction in edema | [15] |

| Cotton pellet granuloma (rat) | Inhibition of granuloma formation | [15] | |

| Biphenyls from Streptomyces | LPS-stimulated macrophages | Suppression of TNF-α, IL-6, NO | [2] |

| Fenbufen Analogs | Cyclooxygenase (COX) | Selective COX-2 inhibition | [14] |

Enzyme Inhibition

The rigid yet conformationally flexible biphenyl scaffold is ideal for fitting into the active sites of various enzymes, making its derivatives potent inhibitors.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, biphenyl derivatives have been developed as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[16] For instance, compound 19 from one study was a potent AChE inhibitor (IC₅₀ = 0.096 µM) and a mild BuChE inhibitor (IC₅₀ = 1.25 µM).[16]

-

Carbonic Anhydrase (CA) Inhibition: Biphenyl-substituted chalcone derivatives have shown effective inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), with Kᵢ values in the nanomolar range.[17]

-

Other Enzymes: Research has also explored biphenyls as inhibitors of sulfotransferases (SULTs) and monoamine oxidase.[18][19]

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Reference |

| Biphenyl/Bibenzyl Derivatives | Acetylcholinesterase (AChE) | IC₅₀ = 0.096 µM (cpd 19) | [16] |

| Butyrylcholinesterase (BChE) | IC₅₀ = 0.74 µM (cpd 15) | [16] | |

| Biphenyl-substituted Chalcones | Carbonic Anhydrase I (hCA I) | Kᵢ = 14.71–62.95 nM | [17] |

| Carbonic Anhydrase II (hCA II) | Kᵢ = 31.69–47.20 nM | [17] | |

| Acetylcholinesterase (AChE) | Kᵢ = 4.33–16.97 nM | [17] | |

| Butyrylcholinesterase (BChE) | Kᵢ = 3.72–6.74 nM | [17] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of substituted biphenyl compounds. Below are methodologies for two key assays.

Protocol: Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21][22]

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Steps:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[20] Incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂) to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the substituted biphenyl compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., DMSO) and untreated cells.[21]

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[20][22]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[21][23] During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple MTT formazan crystals.[22]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the insoluble formazan crystals.[22][23]

-

Reading: Cover the plate and place it on an orbital shaker for about 15 minutes to ensure all crystals are dissolved.[22][24] Measure the absorbance (optical density) of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[20][21]

-

Data Analysis: Subtract the background absorbance from a blank well (medium only) from all readings. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value can be calculated from the dose-response curve.[24]

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[25][26] It relies on the principle that phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet during early apoptosis.[25] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[25][27]

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Steps:

-

Cell Preparation: Seed and treat cells with the test compounds as required. After incubation, harvest both floating and adherent cells.[25]

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 300-670 x g for 5 minutes and resuspending the pellet.[25][26]

-

Resuspension: Resuspend the cell pellet in 1x Annexin-binding buffer at a concentration of about 1 x 10⁶ cells/mL.[27]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorescently-labeled Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution.[28]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[28]

-

Analysis: Add 400 µL of 1x Annexin-binding buffer to each tube and analyze the samples by flow cytometry, preferably within one hour.[25]

-

Data Interpretation:

Conclusion and Future Outlook

Substituted biphenyl compounds represent a versatile and highly valuable scaffold in drug discovery. Their derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, often with high specificity for their molecular targets. The data compiled in this guide highlight the significant therapeutic potential of this chemical class. Future research should focus on optimizing lead compounds to improve their pharmacokinetic properties, reduce off-target effects, and further elucidate their mechanisms of action through advanced cellular and in vivo models. The continued exploration of the vast chemical space offered by the biphenyl core promises to yield novel and effective therapeutic agents for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsdr.org [ijsdr.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 28. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Initial characterization of 4,4'-Dimethoxy-1,1'-biphenyl

An In-Depth Technical Guide to the Initial Characterization of 4,4'-Dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, spectroscopic characterization, and potential biological applications of 4,4'-Dimethoxy-1,1'-biphenyl. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties

4,4'-Dimethoxy-1,1'-biphenyl, also known as 4,4'-bianisole, is a symmetrical organic compound.[1][2] It presents as a white to off-white or pale yellow solid.[3] While sparingly soluble in water, it demonstrates solubility in organic solvents such as ether and acetone.[3]

Table 1: Physicochemical Data for 4,4'-Dimethoxy-1,1'-biphenyl

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1][2] |

| Melting Point | 179-180 °C (sublimates) | [4] |

| Boiling Point | 314.4 °C (estimate) | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in ether and acetone | [3] |

| CAS Number | 2132-80-1 | [1] |

Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl

The synthesis of 4,4'-Dimethoxy-1,1'-biphenyl can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance of various functional groups.[6] An alternative approach involves the Ullmann condensation, a classic copper-catalyzed coupling reaction, though this often requires harsher conditions.[5][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of 4,4'-Dimethoxy-1,1'-biphenyl from 4-bromoanisole and 4-methoxyphenylboronic acid.

Materials:

-

4-bromoanisole (1 mmol)

-

4-methoxyphenylboronic acid (1.1 mmol)

-

Fe₃O₄/Pd catalyst (10 mg)

-

Potassium carbonate (K₂CO₃) (2 mmol, 0.276 g)

-

Water-ethanol solution (1:1, 3 mL)

-

Ethanol (5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

TLC plates

Procedure:

-

To a round-bottom flask, add 10 mg of the Fe₃O₄/Pd catalyst, 1 mmol of 4-bromoanisole, 1.1 mmol of 4-methoxyphenylboronic acid, and 2 mmol of K₂CO₃.

-

Add 3 mL of a 1:1 water-ethanol solution to the flask.

-

Stir the resulting mixture at 40 °C for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, add 5 mL of ethanol.

-

Separate the catalyst from the mixture using a magnet.

-

The final product can be purified by simple recrystallization.

Spectroscopic Characterization

The structure of 4,4'-Dimethoxy-1,1'-biphenyl has been confirmed using various spectroscopic methods.

Table 2: Spectroscopic Data for 4,4'-Dimethoxy-1,1'-biphenyl

| Technique | Data | Reference |

| FT-IR (cm⁻¹) | 3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612 | |

| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.26-7.49 (t, 4H, Ar-H), 6.95-6.97 (t, 4H, Ar-H), 3.85 (s, 6H, -OCH₃) | |

| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 158.67, 133.47, 127.73, 114.15, 55.34 |

Applications in Drug Development

Biphenyl scaffolds are considered privileged structures in medicinal chemistry due to their prevalence in biologically active compounds.[6][8] Derivatives of biphenyl have demonstrated a wide range of activities, including antifungal, anti-inflammatory, and anticancer properties.[9]

Potential as a Tyrosinase Inhibitor

Recent in silico studies have explored the therapeutic potential of 4,4'-Dimethoxy-1,1'-biphenyl. Molecular docking analysis revealed a strong binding affinity between 4,4'-Dimethoxy-1,1'-biphenyl and tyrosinase (PDB ID: 3NQ1), with a binding energy of -7.8 kcal/mol. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating dermatological disorders related to hyperpigmentation. This finding suggests that 4,4'-Dimethoxy-1,1'-biphenyl could serve as a potent inhibitor of tyrosinase.

Conclusion

4,4'-Dimethoxy-1,1'-biphenyl is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through modern cross-coupling techniques like the Suzuki-Miyaura reaction. Emerging computational evidence points to its potential as a tyrosinase inhibitor, making it a molecule of interest for further investigation in the field of dermatology and drug development. This guide provides a solid foundation for researchers to build upon in their exploration of this and related biphenyl compounds.

References

- 1. 1,1'-Biphenyl, 4,4'-dimethoxy- | C14H14O2 | CID 16484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,4 -Dimethoxybiphenyl 99 2132-80-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Rotational Barrier of Methoxy Groups in Dimethoxybiphenyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rotational dynamics of methoxy groups in dimethoxybiphenyls play a crucial role in determining the conformational preferences and, consequently, the biological activity and physicochemical properties of these compounds. This technical guide provides a comprehensive overview of the rotational barriers of methoxy groups in various dimethoxybiphenyl isomers, detailing the experimental and computational methodologies used for their determination.

Introduction to Rotational Barriers in Biphenyls

The rotation around the central carbon-carbon single bond in biphenyl and its derivatives is a key factor in their stereochemistry. When bulky substituents are present in the ortho positions of the biphenyl core, rotation around this pivotal bond can be significantly hindered, leading to a phenomenon known as atropisomerism, where conformational isomers can be isolated as stable enantiomers[1][2]. The energy required to overcome this rotational hindrance is quantified as the rotational barrier.

The magnitude of this barrier is influenced by several factors, including the size and electronic nature of the substituents, as well as their positions on the biphenyl rings. In dimethoxybiphenyls, the position of the methoxy groups (ortho, meta, or para) dictates the extent of steric hindrance and electronic interactions, leading to vastly different rotational barriers and conformational landscapes. Understanding these rotational barriers is of paramount importance in drug design and development, as the three-dimensional structure of a molecule is intimately linked to its interaction with biological targets[3].

Quantitative Data on Rotational Barriers

The rotational barriers of dimethoxybiphenyl isomers have been investigated using both experimental and computational techniques. The following tables summarize the available quantitative data for the inter-ring rotation in 2,2'-, 3,3'-, and 4,4'-dimethoxybiphenyl.

| Isomer | Method | Rotational Barrier (kcal/mol) | Rotational Barrier (kJ/mol) | Dihedral Angle (°) (Ground State) | Source |

| 2,2'-Dimethoxybiphenyl | |||||

| No specific quantitative data found in the provided search results. | |||||

| 3,3'-Dimethoxybiphenyl | |||||

| No specific quantitative data found in the provided search results. | |||||

| 4,4'-Dimethoxybiphenyl | Computational (B3LYP/6-311+G**) | 1.91 | 8.0 | ~40 | [4] |

| Unsubstituted Biphenyl | Experimental | 1.43 ± 0.50 | 6.0 ± 2.1 | ~45 | [5][6] |

| Computational (CCSD(T)) | 1.91 - 1.98 | 8.0 - 8.3 | [5][7] |

Note: The rotational barrier for 4,4'-dimethoxybiphenyl represents the energy difference between the ground state and the planar (0° dihedral angle) transition state. The barrier to rotation through a perpendicular (90° dihedral angle) transition state is expected to be of a similar magnitude for para-substituted biphenyls. For ortho-substituted biphenyls like 2,2'-dimethoxybiphenyl, a significantly higher rotational barrier is anticipated due to steric hindrance between the methoxy groups.

Experimental Protocols

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique used to determine the rotational barriers in molecules that undergo conformational exchange on the NMR timescale[8][9][10][11][12][13]. The methodology involves monitoring the changes in the NMR spectrum of a sample as a function of temperature.

Dynamic NMR Spectroscopy for Rotational Barrier Determination

Principle: At low temperatures, the rotation around the biphenyl core is slow, and distinct signals may be observed for protons in different chemical environments in the different conformers. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature (Tc), the two signals broaden and merge into a single peak. By analyzing the line shape of the signals at different temperatures, the rate constant (k) for the rotational process can be determined. The free energy of activation (ΔG‡), which represents the rotational barrier, can then be calculated using the Eyring equation.

Generalized Experimental Protocol:

-

Sample Preparation: A solution of the dimethoxybiphenyl isomer is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, toluene, or dimethylformamide). The choice of solvent is critical as it can influence the rotational barrier.

-

NMR Data Acquisition: A series of proton NMR spectra are recorded over a range of temperatures, starting from a low temperature where the rotation is slow, and gradually increasing to a temperature above coalescence.

-

Determination of Key Parameters:

-

Coalescence Temperature (Tc): The temperature at which the distinct signals merge into a single broad peak is carefully determined.

-

Chemical Shift Difference (Δν): The difference in the chemical shifts of the exchanging protons (in Hertz) is measured from a spectrum recorded at a temperature well below coalescence.

-

-

Calculation of the Rate Constant (k) at Coalescence: The rate constant at the coalescence temperature can be estimated using the following equation for the coalescence of two uncoupled singlets of equal population:

-

k = (π * Δν) / √2

-

-

Calculation of the Free Energy of Activation (ΔG‡): The rotational barrier is calculated using the Eyring equation:

-

ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]

-

Where R is the gas constant (1.987 cal/mol·K).

-

-

Line-Shape Analysis (for more accurate results): For a more rigorous determination of the rotational barrier, a complete line-shape analysis is performed. This involves simulating the experimental spectra at various temperatures using specialized software and fitting the rate constants to the experimental data. This method provides ΔG‡ values over a range of temperatures.

Computational Protocols

Computational chemistry provides a powerful tool for calculating the rotational barrier of molecules by mapping their potential energy surface (PES)[14][15][16][17]. The PES describes the energy of a molecule as a function of its geometry.

Density Functional Theory (DFT) Calculations

Principle: DFT is a quantum mechanical method used to calculate the electronic structure of molecules. By systematically rotating the dihedral angle of the central C-C bond in a dimethoxybiphenyl molecule and calculating the energy at each step, a potential energy profile for the rotation can be generated. The rotational barrier is the energy difference between the lowest energy conformation (ground state) and the highest energy conformation (transition state) along the rotational pathway.

Generalized Computational Protocol:

-

Structure Building: The 3D structure of the dimethoxybiphenyl isomer is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation (ground state). This is typically done using a specific DFT functional (e.g., B3LYP, ωB97X-D) and a basis set (e.g., 6-31G*, 6-311+G**)[18][19].

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically varying the dihedral angle of the central C-C bond (e.g., from 0° to 180° in steps of 10°). At each step, the dihedral angle is held fixed while the rest of the molecule's geometry is allowed to relax to its minimum energy.

-

Transition State Search and Verification: The highest energy point on the potential energy surface scan is used as an initial guess for a transition state optimization. A frequency calculation is then performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the rotational motion.

-

Calculation of the Rotational Barrier: The rotational barrier is calculated as the difference in the electronic energies (including zero-point vibrational energy corrections) between the optimized ground state and the verified transition state. For the study on 4,4'-dimethoxybiphenyl, the rotational barrier for the planar conformation was determined by calculating the energy difference between the ground state and the transition state[4].

Visualizations

Conformational Isomers of 2,2'-Dimethoxybiphenyl

The rotation around the central C-C bond in 2,2'-dimethoxybiphenyl leads to different conformational isomers. The steric hindrance between the ortho-methoxy groups results in a high rotational barrier, making these conformers potentially separable at room temperature (atropisomers).

Caption: Conformational isomers of 2,2'-dimethoxybiphenyl.

Experimental Workflow for Dynamic NMR

The following diagram illustrates the typical workflow for determining the rotational barrier using dynamic NMR spectroscopy.

Caption: Workflow for rotational barrier determination by DNMR.

Computational Workflow for DFT Calculations

This diagram outlines the steps involved in calculating the rotational barrier of a dimethoxybiphenyl isomer using Density Functional Theory.

Caption: Workflow for rotational barrier calculation using DFT.

Conclusion

The rotational barrier of methoxy groups in dimethoxybiphenyls is a critical parameter that is highly dependent on the substitution pattern. While data for 4,4'-dimethoxybiphenyl suggests a relatively low barrier to rotation, consistent with other para-substituted biphenyls, the presence of methoxy groups in the ortho positions is expected to induce significant steric hindrance, leading to a much higher rotational barrier and the possibility of atropisomerism. The experimental and computational protocols outlined in this guide provide a robust framework for the determination of these important physicochemical parameters. Further research is warranted to obtain precise quantitative data for the 2,2'- and 3,3'-dimethoxybiphenyl isomers to enable a complete comparative analysis, which is crucial for applications in medicinal chemistry and materials science.

References

- 1. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. researchwith.stevens.edu [researchwith.stevens.edu]

- 4. researchgate.net [researchgate.net]

- 5. comporgchem.com [comporgchem.com]

- 6. biomedres.us [biomedres.us]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Collection - Dynamic NMR Study of the Rotation around âBiphenyl-Typeâ Bonds in Polycyclic Sulfoxides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 11. Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. scispace.com [scispace.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. scholar.umw.edu [scholar.umw.edu]

- 18. mdpi.com [mdpi.com]

- 19. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on Intermolecular Interactions in Solid-State 4,4'-Dimethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intermolecular interactions present in the solid-state structure of 4,4'-dimethoxybiphenyl. The information is compiled from crystallographic data and peer-reviewed scientific literature, offering a detailed analysis for researchers in materials science, crystallography, and drug development.

Crystal Structure and Molecular Geometry

The solid-state structure of 4,4'-dimethoxybiphenyl has been determined by single-crystal X-ray diffraction (SC-XRD). The molecule crystallizes in the monoclinic crystal system. The asymmetric unit contains one half of the molecule, with the other half generated by symmetry.

The molecular geometry is characterized by the dihedral angle between the two phenyl rings. In the solid state, the two phenyl rings are nearly coplanar, a conformation that is influenced by the crystal packing forces. This differs from the calculated gas-phase conformation where the rings are twisted by approximately 40° relative to each other.

Table 1: Crystallographic Data for 4,4'-Dimethoxybiphenyl

| Parameter | Value |

| CCDC Deposition Number | 604799 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.93(2) |

| b (Å) | 5.48(1) |

| c (Å) | 10.63(2) |

| α (°) | 90 |

| β (°) | 101.9(2) |

| γ (°) | 90 |

| Volume (ų) | 564.8(19) |

| Z | 2 |

Table 2: Selected Experimental Bond Lengths and Angles (from XRD)

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C1' | 1.491(3) |

| C4-O1 | 1.371(2) |

| O1-C7 | 1.423(3) |

| C2-C1-C6 | 119.0(2) |

| C1-C4-C5 | 121.1(2) |

| C4-O1-C7 | 117.8(2) |

Intermolecular Interactions in the Solid State

The crystal packing of 4,4'-dimethoxybiphenyl is stabilized by a network of weak intermolecular interactions, primarily C-H···π and π-π stacking interactions. These non-covalent bonds play a crucial role in the overall stability and physical properties of the crystalline solid.

C-H···π Interactions

In the crystal lattice, hydrogen atoms from the phenyl rings and the methoxy groups act as donors, interacting with the electron-rich π-systems of adjacent phenyl rings. These C-H···π interactions are significant in directing the molecular packing.[1] The geometry of these interactions, including the donor-acceptor distances and angles, are critical for the stability of the crystal structure.

π-π Stacking Interactions

Weak π-π stacking interactions are also observed in the solid-state structure of 4,4'-dimethoxybiphenyl. These interactions occur between the phenyl rings of neighboring molecules. The centroid-to-centroid distance (Cg···Cg) between parallel-displaced phenyl rings is approximately 4.825 Å, which is indicative of a weak π-π stacking interaction.[1]

Table 3: Key Intermolecular Interaction Data

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···π | C-H (phenyl/methoxy) | π-system (phenyl ring) | - |

| π-π stacking | Centroid of phenyl ring (Cg) | Centroid of phenyl ring (Cg) | 4.825 |

Detailed geometric parameters for C-H···π interactions are dependent on the specific crystal structure determination and are best analyzed using dedicated crystallographic software.

Visualization of Intermolecular Interactions

The following diagram, generated using Graphviz, illustrates the key intermolecular interactions that stabilize the crystal lattice of 4,4'-dimethoxybiphenyl.

Caption: Intermolecular interactions in solid-state 4,4'-dimethoxybiphenyl.

Experimental Protocols

The characterization of the solid-state structure and intermolecular interactions of 4,4'-dimethoxybiphenyl relies on several key experimental techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Crystal Growth: Single crystals of 4,4'-dimethoxybiphenyl suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol.

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is maintained at a constant temperature, often low temperature (e.g., 100 K or 293 K), to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. The analysis is performed using specialized software that takes the crystallographic information file (CIF) as input.

Methodology:

-

CIF Input: The CIF file obtained from the single-crystal X-ray diffraction experiment is loaded into the software.

-

Surface Generation: The Hirshfeld surface is generated for a molecule within the crystal. The surface is defined as the region where the electron density of the pro-molecule (the molecule of interest) is equal to the sum of the electron densities of all other molecules in the crystal.

-

Property Mapping: Various properties can be mapped onto the Hirshfeld surface to visualize different aspects of the intermolecular interactions. These include:

-

d_norm: A normalized contact distance that highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.

-

Shape Index and Curvedness: These properties provide information about the shape of the molecule and the nature of the packing.

-

-

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). These plots can be deconstructed to show the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H) to the overall crystal packing.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy

Solid-state NMR can provide valuable information about the local environment and dynamics of molecules in the solid state, complementing the static picture provided by X-ray diffraction.

Sample Preparation: A powdered crystalline sample of 4,4'-dimethoxybiphenyl is packed into a zirconia rotor.

Data Acquisition: The rotor is placed in the solid-state NMR probe and spun at a specific magic angle (54.74°) with respect to the external magnetic field. Magic-angle spinning (MAS) is used to average out anisotropic interactions and obtain higher resolution spectra. Typical experiments include:

-

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard experiment to obtain high-resolution ¹³C spectra of solid samples. It enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei.

-